molecular formula C7H9N3O2S B8683211 6-Amino-2-ethylthio-3-nitropyridine

6-Amino-2-ethylthio-3-nitropyridine

Cat. No.: B8683211
M. Wt: 199.23 g/mol
InChI Key: OXSVXJPUCXWKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-ethylthio-3-nitropyridine is a specialized heterocyclic compound that functions as a versatile building block in organic synthesis and medicinal chemistry research. While the specific biological data for this compound is not available in the current literature, its structure contains two key functional groups—the amino and nitro groups on the pyridine ring—that are recognized as privileged motifs in the development of bioactive molecules . Nitropyridines, in general, are convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems demonstrating diverse activities, such as antitumor, antiviral, and anti-neurodegenerative effects . The 2-ethylthio substituent in this particular analog may contribute to binding affinity with biological targets, as sulfur-containing pyridine derivatives are often explored for their neurotropic and anticonvulsant potential . Researchers can utilize this compound as a critical intermediate for synthesizing more complex molecules, such as through functionalization of the amino group or reduction of the nitro group to an amine for further derivatization . It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

6-ethylsulfanyl-5-nitropyridin-2-amine

InChI

InChI=1S/C7H9N3O2S/c1-2-13-7-5(10(11)12)3-4-6(8)9-7/h3-4H,2H2,1H3,(H2,8,9)

InChI Key

OXSVXJPUCXWKNH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=N1)N)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
6-Amino-2-ethylthio-3-nitropyridine serves as a crucial building block in the synthesis of new pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity and specificity. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and in the treatment of other diseases due to their ability to interact with biological targets effectively.

1.2 Medicinal Chemistry
Research indicates that compounds derived from this compound can exhibit significant pharmacological activities. The nitro group is particularly important for its reactivity, which can be harnessed in various medicinal chemistry applications, including the development of targeted therapies and enzyme inhibitors .

Agrochemical Applications

2.1 Herbicide Development
The compound is noted for its utility in the synthesis of herbicides. Its derivatives have been shown to possess herbicidal properties, making it an important intermediate in the production of agricultural chemicals aimed at weed control . The ability to modify its structure allows researchers to tailor its efficacy against specific weed species.

2.2 Insecticides
Beyond herbicides, this compound has potential applications in developing insecticides. Its structural characteristics can be exploited to create compounds that disrupt insect physiology, offering a pathway for environmentally friendly pest control solutions.

Case Studies and Research Findings

3.1 Synthesis and Characterization
A study documented the successful synthesis of various derivatives of this compound, highlighting their potential as intermediates in drug development. The research emphasized the importance of optimizing synthetic routes to improve yield and purity, which is critical for further applications .

3.2 Biological Activity Assessment
Several case studies have assessed the biological activities of derivatives synthesized from this compound. For example, compounds modified with different functional groups were tested for their effectiveness against specific cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action .

Comparative Data Table

Application AreaSpecific UseExample Compounds DerivedNotes
PharmaceuticalsAnti-cancer agentsVarious nitro derivativesPotential for targeted therapies
AgrochemicalsHerbicidesModified pyridinesEffective against specific weed species
InsecticidesSulfur-containing derivativesEnvironmentally friendly options

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-amino-2-ethylthio-3-nitropyridine, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2-ethylthio, 3-nitro, 6-amino C₇H₉N₃O₂S 199.23 (hypothetical) Not available Hypothesized to exhibit moderate lipophilicity due to the ethylthio group; potential synthetic intermediate.
6-Amino-2-methyl-3-nitropyridine 2-methyl, 3-nitro, 6-amino C₆H₇N₃O₂ 153.14 22280-62-2 Commercial availability (TCI Chemicals); methyl group enhances solubility in polar solvents .
6-Nitropyridin-3-amine 3-nitro, 6-amino C₅H₅N₃O₂ 139.11 14916-65-5 Synonymous with 5-amino-2-nitropyridine; used in coordination chemistry and ligand design .
6-Chloro-2-methoxy-3-nitropyridine 2-methoxy, 3-nitro, 6-chloro C₆H₅ClN₂O₃ 188.57 40851-91-0 Methoxy group stabilizes electron-deficient aromatic systems; intermediate in heterocyclic synthesis .
6-Chloro-2-nitropyridin-3-amine 2-nitro, 3-amino, 6-chloro C₅H₄ClN₃O₂ 173.56 146015-42-1 Chloro substituent increases electrophilicity; stored under inert gas due to potential instability .

Key Observations:

  • Substituent Effects: Ethylthio vs. Methyl-substituted derivatives (e.g., 6-amino-2-methyl-3-nitropyridine) are more polar and soluble in aqueous media . Chloro vs. Methoxy: Chloro substituents (e.g., in 6-chloro-2-nitropyridin-3-amine) enhance electrophilicity at the aromatic ring, favoring nucleophilic aromatic substitution. Methoxy groups (e.g., 6-chloro-2-methoxy-3-nitropyridine) donate electron density, stabilizing intermediates in synthesis . Nitro Positioning: The nitro group at position 3 (meta to amino) in all listed compounds directs reactivity toward reduction or displacement, a common strategy in pharmaceutical intermediate synthesis .
  • Hazard Profiles: Limited toxicological data are available for most nitro-aminopyridines. For example, 1-(2-amino-6-nitrophenyl)ethanone (a related compound) lacks full hazard classification, though precautions like avoiding inhalation are advised . Similarly, 6-amino-5-nitropyridin-2-one is labeled for research use only, emphasizing the need for handling by trained personnel .

Notes

  • Data Limitations: Direct experimental data for this compound are unavailable in the provided evidence. Properties and hazards are inferred from structural analogs.
  • Safety Precautions: Handle nitro-aminopyridines in fume hoods with PPE.
  • Commercial Sources: Analogs like 6-amino-2-methyl-3-nitropyridine are available from TCI Chemicals, while others (e.g., 6-chloro-2-methoxy-3-nitropyridine) require specialized synthesis .

This analysis underscores the need for targeted studies on this compound to elucidate its precise reactivity, stability, and applications in synthetic chemistry.

Q & A

Q. What statistical methods resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Apply multivariate analysis (e.g., PCA) to identify assay-specific variables (e.g., solvent polarity, cell line sensitivity).
  • Validate using dose-response curves and positive/negative controls to normalize inter-assay variability.
  • Cross-reference with computational docking studies to correlate activity with molecular interactions .

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